molecular formula C25H31ClN2O4 B8117020 Iptacopan hydrochloride CAS No. 1646321-63-2

Iptacopan hydrochloride

Cat. No.: B8117020
CAS No.: 1646321-63-2
M. Wt: 459.0 g/mol
InChI Key: SEZXOFFLNHXEJE-CQERKEQDSA-N
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Description

Structural and Functional Characterization of this compound

Molecular Architecture
this compound features a 1H-indole scaffold substituted at position 4 with a [(2S,4S)-2-(4-carboxyphenyl)-4-ethoxypiperidin-1-yl]methyl group, and at positions 5 and 6 with methoxy and methyl groups, respectively. The hydrochloride salt enhances solubility, critical for oral bioavailability. Key structural attributes include:

Property Value Source
PubChem CID 117823351
Molecular Formula C25H31ClN2O4
Molecular Weight 458.98 g/mol
Target Complement Factor B
IC50 10 nM

Mechanism of Action
Iptacopan’s binding to factor B prevents the formation of the C3 convertase (C3bBb), thereby blocking cleavage of C3 into C3a and C3b. This dual inhibition reduces both C3b opsonization (extravascular hemolysis) and MAC-mediated cell lysis (intravascular hemolysis). Pharmacodynamic studies in healthy volunteers demonstrated a 54.1% reduction in AP activity (via Bb fragment quantification) within 2 hours of administration.

Clinical Efficacy
In the Phase II IgAN trial (N=112), twice-daily 200 mg this compound reduced proteinuria by 23% versus placebo at 90 days (p<0.05). Long-term data from the APPLAUSE-IgAN Phase III trial (NCT04578834) are pending, but interim analyses suggest sustained renal function stabilization.

Historical Development of Complement Factor B Inhibitors

The quest for factor B inhibitors began with the recognition of AP’s role in inflammatory diseases. Early candidates like compound 1 (naphthalene-dihydro-imidazole amine; IC50 6.6 µM) exhibited modest potency but provided structural insights. Optimization efforts replaced the naphthyl group with an indole ring, improving S1 pocket interactions, and introduced a benzoic acid moiety to enhance binding to Asn220B and Asp218 (compound 2 ; IC50 0.8 nM).

Milestones in Development

  • 2015 : Initial synthesis of iptacopan (LNP023) by Novartis.
  • 2019 : Preclinical validation in membranous nephropathy models showing reduced C3 deposition.
  • 2021 : Phase II IgAN trial meets primary endpoint (23% proteinuria reduction).
  • 2023 : FDA approval for PNH under the brand name Fabhalta®.

Comparative Analysis of Factor B Inhibitors Iptacopan’s selectivity (>1,000-fold over other serine proteases) and oral bioavailability distinguish it from earlier peptide-based inhibitors like compstatin. Its pharmacokinetic profile includes a half-life of 6–8 hours, supporting twice-daily dosing, and metabolism primarily via oxidative pathways (50% of dose).

Properties

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZXOFFLNHXEJE-CQERKEQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646321-63-2
Record name Iptacopan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPTACOPAN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Initial Transformations

The synthesis begins with 4-bromobenzonitrile (SM1) , which undergoes metalation using i-PrMgCl·LiCl in tetrahydrofuran (THF) to form a Grignard-like intermediate. This intermediate couples with 4-methoxypyridine to yield a dihydropyridine derivative, which is subsequently protected with benzyl chloroformate (CbzCl) under optimized solvent conditions (THF instead of THF/methanol mixtures) to avoid esterification side reactions. This adjustment increased the yield of benzyl 2-(4-cyanophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (3) from <50% to 62.4%.

Key Reduction and Enzymatic Resolution

The ketone group in intermediate 4 is reduced using sodium borohydride (NaBH4) at −20°C to prevent over-reduction, a side reaction that generates undesired hydroxyl byproducts. Subsequent enzymatic catalysis with ketoreductase M8, engineered via site-directed mutagenesis, achieves stereoselective reduction of 11 to 12 with 99% enantiomeric excess (ee). This biocatalytic step replaces traditional transition-metal catalysts, reducing heavy metal residues and improving sustainability.

Ethylation and Deprotection

Ethylation of 12 using ethyl iodide (EtI) and sodium hydride (NaH) in dimethylformamide (DMF) introduces the ethoxy group, followed by palladium-catalyzed hydrogenolysis to remove the Cbz protecting group. Hydrolysis of the nitrile to a carboxylic acid using barium hydroxide (Ba(OH)₂) and subsequent esterification with methanol/sulfuryl chloride furnishes methyl 4-[(2S,4S)-4-ethoxypiperidin-2-yl]benzoate (10) .

Final Coupling and Salt Formation

Reductive amination of 10 with tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (12)* using sodium triacetoxyborohydride (NaBH(OAc)₃) yields the advanced intermediate 13 . Simultaneous hydrolysis of the methyl ester and tert-butoxycarbonyl (Boc) group with lithium hydroxide (LiOH) produces iptacopan free base, which is converted to the hydrochloride salt via treatment with HCl in acetonitrile/water.

Synthetic Route 2: Transition-Metal Catalysis and Chiral Resolution

Rhodium-Catalyzed Asymmetric Hydrogenation

An alternative approach employs rhodium-catalyzed asymmetric hydrogenation of a ketone intermediate to establish the (2S,4S) configuration. Using a chiral bisphosphine ligand (e.g., DuPhos), this step achieves 98% ee but requires rigorous temperature control (−10°C) to minimize epimerization.

Chromatographic Resolution of Diastereomers

In early routes, diastereomeric mixtures generated during silylation (e.g., using tert-butyldiphenylsilyl chloride) were separated via flash chromatography. However, this method suffered from low throughput and high solvent consumption, leading to its replacement by enzymatic resolution in later optimizations.

Process Optimizations and Yield Improvements

Solvent System Refinements

Replacing methanol/THF mixtures with pure THF in the Cbz protection step suppressed esterification between methanol and benzyl chloroformate, increasing yields from 45% to 62.4%.

Temperature-Dependent Reductions

Controlling reaction temperature during NaBH4 reductions proved critical. At temperatures >0°C, over-reduction of the ketone carbonyl to a hydroxyl group occurred, generating up to 15% impurities. Maintaining reactions at −20°C limited this side reaction to <2%.

Enzyme Engineering for Stereocontrol

Directed evolution of ketoreductase M8 enhanced its activity toward the target ketone 11 , achieving a substrate loading of 10 g/L and a space-time yield of 0.42 g/L/h. The engineered enzyme also exhibited improved tolerance to organic solvents (e.g., 20% THF), enabling single-step reductions without intermediate isolation.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Enzymatic)Route 2 (Metal-Catalyzed)
Total Steps79
Overall Yield29%18%
Key CatalystKetoreductase M8Rhodium-DuPhos
Chiral Resolution MethodEnzymatic reductionChromatography
Environmental ImpactLow metal wasteHigh solvent use
ScalabilitySuitable for kg-scaleLimited by chromatography

Route 1’s enzymatic approach offers superior sustainability and scalability, while Route 2 remains useful for small-scale analog synthesis.

Characterization and Quality Control

HPLC Purity Profiling

Reverse-phase HPLC with a C18 column (ACN/water gradient) confirmed intermediates’ chemical purity (>98%). Chiral HPLC using a CHIRALPAK IC column verified enantiomeric excess (>99% ee) for critical intermediates like 12 .

X-ray Crystallography

Single-crystal X-ray analysis of intermediate 15 established the absolute (2S,4S) configuration, ensuring stereochemical fidelity in later steps.

Spectroscopic Data

  • Iptacopan hydrochloride : ¹H NMR (400 MHz, D₂O) δ 7.85 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H), 6.75 (s, 1H), 4.15–4.05 (m, 1H), 3.95–3.85 (m, 1H), 3.70 (s, 3H), 3.35–3.25 (m, 2H).

  • Intermediate 12 : HRMS (ESI+) m/z calcd for C₂₅H₃₀N₂O₄ [M+H]⁺ 423.2283, found 423.2281 .

Chemical Reactions Analysis

Scientific Research Applications

Paroxysmal Nocturnal Hemoglobinuria (PNH)

  • Description : PNH is a rare blood disorder characterized by the destruction of red blood cells.
  • Clinical Trials : Iptacopan has shown significant improvements in hemoglobin levels and quality of life compared to traditional anti-C5 therapies in pivotal Phase 3 trials (APPLY-PNH and APPOINT-PNH) .
  • Results : In clinical trials, up to 85% of patients treated with iptacopan experienced clinically meaningful increases in hemoglobin without the need for transfusions .

IgA Nephropathy (IgAN)

  • Description : IgAN is a kidney disorder that leads to inflammation and damage due to IgA deposits.
  • Clinical Evidence : Iptacopan is indicated for reducing proteinuria in adults with rapidly progressive IgAN, showing promising results in ongoing studies .

Other Investigational Applications

Iptacopan is under investigation for several additional conditions, including:

  • C3 Glomerulonephritis : A rare kidney disease caused by dysregulation of the complement system.
  • Atypical Hemolytic Uremic Syndrome (aHUS) : A genetic disorder leading to blood clots in small vessels.
  • Lupus Nephritis : Kidney inflammation caused by systemic lupus erythematosus.
  • Anti-neutrophil Cytoplasmic Antibody-associated Vasculitis (ANCA Vasculitis) : A group of diseases that cause inflammation of blood vessels.

These applications are currently being explored in various stages of clinical trials, with results indicating potential benefits similar to those observed in PNH .

Case Study Overview

A series of clinical studies have demonstrated iptacopan's efficacy across different patient populations:

  • In a study involving patients previously treated with anti-C5 therapies, iptacopan treatment resulted in improved hemoglobin levels and reduced symptoms of fatigue. Specifically, 51 out of 60 patients showed an increase in hemoglobin levels without transfusion .
  • Another study focused on treatment-naive patients with elevated lactate dehydrogenase levels showed that 31 out of 33 patients achieved significant increases in hemoglobin levels after switching to iptacopan therapy .

Summary Table of Applications

ConditionCurrent StatusKey Findings
Paroxysmal Nocturnal Hemoglobinuria (PNH)ApprovedSignificant improvement in hemoglobin levels; reduced need for transfusions.
IgA Nephropathy (IgAN)Phase III TrialsReduction in proteinuria; ongoing studies show positive responses.
C3 GlomerulonephritisPhase II/III TrialsPromising early results; further data needed for conclusive evidence.
Atypical Hemolytic Uremic SyndromePhase II TrialsEarly efficacy signals observed; further research ongoing.
Lupus NephritisPhase II TrialsInvestigating safety and efficacy; preliminary results are encouraging.

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Iptacopan Hydrochloride

  • Target : Factor B (alternative pathway) .
  • Mechanism : Blocks the formation of C3 convertase (C3bBb), inhibiting downstream complement activation .

Danicopan (ALXN2040)

  • Target : Factor D (alternative pathway) .
  • Mechanism : Inhibits factor D (K$_\text{D}$ = 0.54 nM), preventing cleavage of factor B into Bb and subsequent C3 convertase assembly .
  • Key Difference : Factor D is upstream of factor B, making danicopan a broader pathway inhibitor but less selective than iptacopan.

Eculizumab/Ravulizumab

  • Target : C5 (terminal pathway) .
  • Mechanism: Monoclonal antibodies blocking C5 cleavage, preventing membrane attack complex (MAC) formation.

CP-289

  • Target : C5a receptor .
  • Mechanism : Antagonizes C5a receptor (IC$_{50}$ = 1 μM), mitigating inflammation without affecting complement cascade proteins .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Danicopan Eculizumab
Route Oral Oral Intravenous
Half-life Moderate (species-dependent) Not reported 272 hours (ravulizumab)
Selectivity >3,000-fold vs. other proteases High for factor D N/A (biologic)
C$_\text{max}$ Achieved rapidly in preclinical models Not reported Dose-dependent

Iptacopan’s oral bioavailability and reversible binding provide flexibility over intravenous biologics like eculizumab . Danicopan’s oral route is comparable but lacks clinical data on long-term efficacy.

Clinical Efficacy and Indications

Compound Approved Indications Efficacy in PNH Unique Advantages
Iptacopan PNH (complement-inhibitor naive) Reduces both intra- and extravascular hemolysis Oral administration; dual mechanism
Danicopan Phase III trials for PNH Add-on therapy to anti-C5 agents Targets upstream pathway
Eculizumab PNH, aHUS, gMG Controls intravascular hemolysis only Established safety profile

Iptacopan is the first oral monotherapy for PNH, while danicopan is being explored as an adjunct to anti-C5 therapies. Eculizumab remains standard for terminal pathway inhibition but requires frequent infusions .

Chemical and Stability Profiles

Property This compound CP-289
Solubility 50 mg/mL in H$_2$O/DMSO Not reported
Storage -20°C (powder), -80°C (solution) Standard conditions
Purity 98.02% (clinical grade) 99.85%

Iptacopan’s stability under refrigeration and high purity make it suitable for long-term clinical use, whereas CP-289’s higher purity may reflect its preclinical status .

Biological Activity

Iptacopan hydrochloride, also known as LNP023, is an investigational drug primarily targeting the alternative complement pathway by inhibiting complement factor B. This compound has shown promise in treating various complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and IgA nephropathy (IgAN). This article explores its biological activity, mechanisms, clinical efficacy, safety profile, and ongoing research findings.

Iptacopan functions by selectively binding to factor B, a crucial component in the alternative pathway of the complement system. This inhibition prevents the cleavage of C3 and the formation of downstream effectors like C5 convertase, thereby mitigating both intravascular hemolysis (IVH) and extravascular hemolysis (EVH) associated with conditions such as PNH and IgAN. The targeted action allows for a reduction in complement-mediated damage while preserving the classical and lectin pathways that are essential for immune responses against pathogens .

Paroxysmal Nocturnal Hemoglobinuria (PNH)

Iptacopan has demonstrated significant efficacy in clinical trials for PNH. In a Phase 2 study, patients receiving iptacopan showed a rapid and durable reduction in serum lactate dehydrogenase (LDH) levels—an important biomarker of hemolysis—by over 60% within 12 weeks. Most patients also experienced clinically meaningful improvements in hemoglobin levels without requiring blood transfusions .

Table 1: Summary of Clinical Findings in PNH Trials

Study TypeDoseLDH Reduction (%)Hemoglobin Improvement (%)Transfusion-Free Rate (%)
Phase 2 Trial200 mg BID86% at Week 12Significant improvement100%
Ongoing Open-Label25 mg/50 mg BID>60%Rapid increaseMost patients

IgA Nephropathy (IgAN)

In the context of IgAN, iptacopan has been evaluated in the Phase III APPLAUSE-IgAN trial. Results indicated a statistically significant reduction in proteinuria compared to placebo, highlighting its potential to improve kidney function in patients with this condition. The drug was well-tolerated, with a safety profile consistent with previous studies .

Table 2: Efficacy Outcomes in IgAN Trials

Study TypeDoseProteinuria Reduction (%)Safety Profile
Phase III Trial200 mg BIDSignificant reductionConsistent with prior data

Safety Profile

Iptacopan's safety has been closely monitored across multiple trials. Notably, it carries a black box warning for serious infections caused by encapsulated bacteria such as Streptococcus pneumoniae and Neisseria meningitidis. However, clinical studies have reported no treatment-related serious adverse events or deaths during trials .

Table 3: Summary of Adverse Events Reported

Adverse EventIncidence (%)
Serious InfectionsLow
Treatment-Related Serious EventsNone reported
Discontinuation due to Adverse EventsNone reported

Ongoing Research and Future Directions

Research into iptacopan is ongoing, with additional studies planned to evaluate its effectiveness in other conditions such as lupus nephritis. The anticipated outcomes from these studies will further clarify its role in managing complement-mediated diseases .

Q & A

Q. What is the molecular mechanism of action of Iptacopan hydrochloride, and how is its selectivity validated experimentally?

this compound is a highly selective, orally bioavailable inhibitor of factor B in the complement alternative pathway. Its mechanism involves direct, reversible binding to human factor B with a dissociation constant (KD) of 7.9 nM and an inhibitory concentration (IC50) of 10 nM . Selectivity is validated using panels of 41 human proteases, where IC50 values for off-target proteases (e.g., factor D) exceed 30 µM . Researchers should perform competitive binding assays (e.g., surface plasmon resonance) and activity-based protease profiling to confirm specificity.

Q. What are the key pharmacological parameters (e.g., Cmax, T1/2) observed in preclinical animal models?

In Wistar Han rats, a 30 mg/kg oral dose achieves a Cmax of 410 nM and a half-life (T1/2) of 3.4 hours. In beagle dogs, a 10 mg/kg dose yields a Cmax of 2200 nM and T1/2 of 5.5 hours . These parameters highlight species-specific differences in bioavailability, necessitating dose adjustments when translating to other models.

Q. How should this compound be stored and reconstituted for in vitro assays?

The powder should be stored at -20°C for up to 3 years. For solubility, reconstitute in H2O or DMSO at 50 mg/mL (108.94 mM), with sonication and heating (for aqueous solutions) to ensure homogeneity . Avoid freeze-thaw cycles for solvent-based stocks to maintain stability.

Q. Which experimental models are validated for studying Iptacopan's efficacy?

Key models include:

  • Prophylactic/therapeutic rat membranous nephropathy : Doses of 20–180 mg/kg show reduced proteinuria and glomerular injury .
  • KRN-induced arthritis in mice : Prevents joint inflammation at similar doses . These models require monitoring of complement activity (e.g., C3 deposition) and inflammatory markers (e.g., TNF-α).

Q. How is target engagement assessed in vitro?

Use fluorescence polarization assays to measure binding affinity (KD) or enzymatic assays (e.g., factor B-dependent C3 convertase activity) to determine IC50 . Include positive controls like danicopan (factor D inhibitor) to contextualize selectivity .

Advanced Research Questions

Q. How can species-specific pharmacokinetic differences be addressed in translational studies?

Compare metabolic pathways across species using liver microsome assays. For example, rats exhibit faster clearance than dogs, requiring higher doses or more frequent administration in chronic models . Adjust dosing regimens using allometric scaling based on body surface area and plasma protein binding data.

Q. How should discrepancies between in vitro potency and in vivo efficacy be resolved?

Discrepancies may arise from bioavailability limitations or off-target effects. Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target inhibition. Validate using ex vivo assays (e.g., serum complement activity post-dosing) .

Q. What strategies are recommended for combining Iptacopan with other complement inhibitors?

Co-administration with factor D inhibitors (e.g., danicopan) or C5 blockers (e.g., eculizumab) may enhance pathway suppression. Design dose-ranging studies to identify synergistic effects while monitoring for over-immunosuppression . Use flow cytometry to assess residual complement activity in dual-therapy models.

Q. What protocols ensure long-term stability of Iptacopan in solvent formulations?

For DMSO stocks stored at -80°C, test stability via HPLC every 6 months. Avoid repeated thawing; aliquot into single-use volumes. In aqueous buffers, assess pH-dependent degradation (optimum pH 6–7) and use antioxidants (e.g., 0.1% BHT) if necessary .

Q. How can off-target effects be systematically evaluated in complex biological systems?

Utilize proteome-wide activity-based profiling and transcriptomic analysis (e.g., RNA-seq) in primary human cells. Prioritize pathways related to immune regulation and apoptosis. Cross-validate findings with genetic knockout models (e.g., factor B-deficient mice) .

Q. What considerations are critical for dose optimization in chronic disease models?

Monitor cumulative exposure using AUC calculations and adjust for organ-specific penetration (e.g., renal vs. synovial fluid). In chronic nephropathy models, escalate doses gradually to avoid tolerance and measure biomarkers like urinary C5b-9 monthly .

Q. How can preclinical data be translated to clinical trial design?

Align animal dosing with human equivalent doses (HED) using body surface area normalization. For PNH, reference clinical trials where 200 mg twice daily achieved >80% alternative pathway inhibition . Incorporate translational endpoints like LDH levels and hemoglobin stabilization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Iptacopan hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.